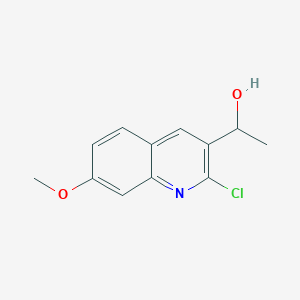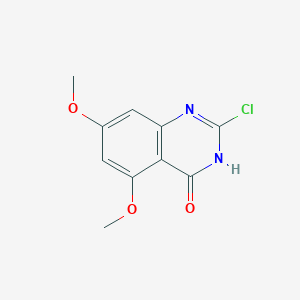
2-Chloro-5,7-dimethoxyquinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5,7-dimethoxyquinazolin-4(3H)-one is a chemical compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound is characterized by the presence of chlorine and methoxy groups attached to the quinazolinone core structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5,7-dimethoxyquinazolin-4(3H)-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of 2-amino-4,6-dimethoxybenzoic acid with phosphoryl chloride (POCl3) to form the quinazolinone core, followed by chlorination using thionyl chloride (SOCl2) to introduce the chlorine atom at the 2-position .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
化学反応の分析
Types of Reactions
2-Chloro-5,7-dimethoxyquinazolin-4(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinazolinone derivatives with different oxidation states.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinazolinone derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the quinazolinone core .
科学的研究の応用
2-Chloro-5,7-dimethoxyquinazolin-4(3H)-one has several scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for the development of potential therapeutic agents, particularly in the treatment of cancer and inflammatory diseases.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a probe to investigate biological pathways and mechanisms.
Industrial Applications:
作用機序
The mechanism of action of 2-Chloro-5,7-dimethoxyquinazolin-4(3H)-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. For example, it may inhibit kinases involved in cell proliferation, thereby exerting anti-cancer effects. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.
類似化合物との比較
Similar Compounds
2-Chloroquinazolin-4(3H)-one: Lacks the methoxy groups present in 2-Chloro-5,7-dimethoxyquinazolin-4(3H)-one.
5,7-Dimethoxyquinazolin-4(3H)-one: Lacks the chlorine atom at the 2-position.
2,5,7-Trichloroquinazolin-4(3H)-one: Contains additional chlorine atoms compared to this compound.
Uniqueness
This compound is unique due to the presence of both chlorine and methoxy groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups can enhance its potential as a therapeutic agent and its utility in various scientific research applications.
特性
分子式 |
C10H9ClN2O3 |
|---|---|
分子量 |
240.64 g/mol |
IUPAC名 |
2-chloro-5,7-dimethoxy-3H-quinazolin-4-one |
InChI |
InChI=1S/C10H9ClN2O3/c1-15-5-3-6-8(7(4-5)16-2)9(14)13-10(11)12-6/h3-4H,1-2H3,(H,12,13,14) |
InChIキー |
IBFOBLQSEHVSIQ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C(=C1)OC)C(=O)NC(=N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-one](/img/structure/B11871820.png)
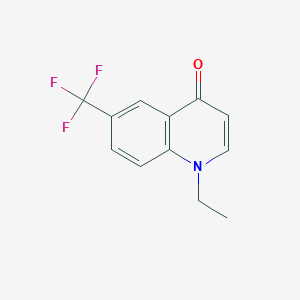

![3,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-one](/img/structure/B11871845.png)
![(1R,3R)-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid](/img/structure/B11871851.png)
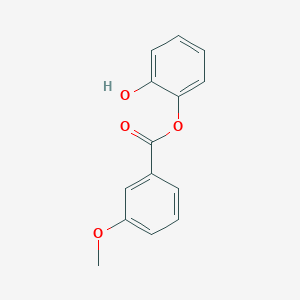
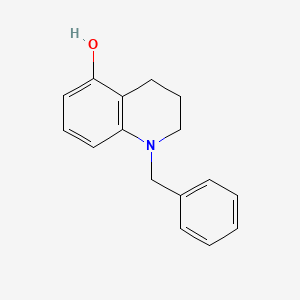





![tert-Butyl (5R)-5-(hydroxymethyl)-4,7-diazaspiro[2.5]octane-7-carboxylate](/img/structure/B11871901.png)
